molecular formula C27H47NO B12541701 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde CAS No. 143183-17-9

4-{[Methyl(octadecyl)amino]methyl}benzaldehyde

Cat. No.: B12541701
CAS No.: 143183-17-9
M. Wt: 401.7 g/mol
InChI Key: KSEZHLYGKRTQAQ-UHFFFAOYSA-N
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Description

4-{[Methyl(octadecyl)amino]methyl}benzaldehyde is an organic compound with the molecular formula C26H45NO and a molecular weight of 387.642 g/mol . This compound is characterized by a benzaldehyde core substituted with a methyl(octadecyl)amino group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde typically involves the reaction of N-methyl-N-octadecylamine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-{[Methyl(octadecyl)amino]methyl}benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the long octadecyl chain may influence the compound’s solubility and interaction with lipid membranes .

Comparison with Similar Compounds

    4-{[Methyl(dodecyl)amino]methyl}benzaldehyde: Similar structure but with a shorter alkyl chain.

    4-{[Methyl(hexadecyl)amino]methyl}benzaldehyde: Similar structure but with a slightly shorter alkyl chain.

    4-{[Methyl(octyl)amino]methyl}benzaldehyde: Similar structure but with a much shorter alkyl chain.

Uniqueness: 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interaction with biological membranes, making it a valuable molecule for various applications .

Properties

CAS No.

143183-17-9

Molecular Formula

C27H47NO

Molecular Weight

401.7 g/mol

IUPAC Name

4-[[methyl(octadecyl)amino]methyl]benzaldehyde

InChI

InChI=1S/C27H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(2)24-26-19-21-27(25-29)22-20-26/h19-22,25H,3-18,23-24H2,1-2H3

InChI Key

KSEZHLYGKRTQAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)CC1=CC=C(C=C1)C=O

Origin of Product

United States

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